Technical Guide: 2-Bromo-4,5-Dimethyl-1H-Imidazole as a Symmetric Pharmacophore Scaffold
Technical Guide: 2-Bromo-4,5-Dimethyl-1H-Imidazole as a Symmetric Pharmacophore Scaffold
Topic: Chemical Properties and Synthetic Utility of 2-Bromo-4,5-Dimethyl-1H-Imidazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
[1][2]
Executive Summary
In the landscape of heterocyclic building blocks, 2-bromo-4,5-dimethyl-1H-imidazole (CAS: 2302-38-7) occupies a unique niche as a symmetric, halogenated scaffold .[1][2] Unlike its 4-substituted analogs (e.g., 4-methylimidazole), which suffer from regioisomeric complexity during functionalization, the 4,5-dimethyl substitution pattern enforces structural symmetry.[1][3] This characteristic eliminates the formation of inseparable regioisomers during N-alkylation, streamlining synthetic workflows in early-stage drug discovery.[1][2]
This guide analyzes the physicochemical properties, synthetic routes, and reactivity profile of this scaffold, providing actionable protocols for its integration into kinase inhibitors, receptor antagonists, and antimicrobial agents.[3]
Structural Analysis & Physicochemical Properties[2][3][4]
The Symmetry Advantage
The defining feature of 2-bromo-4,5-dimethyl-1H-imidazole is its
-
Tautomerism: In solution, the proton on the nitrogen oscillates rapidly between N1 and N3. Because both C4 and C5 bear identical methyl groups, the two tautomers are degenerate (chemically equivalent).[3][4][5]
-
NMR Implications: The methyl groups appear as a single signal (or very close singlets depending on solvent H-bonding) in
H NMR, and the C4/C5 carbons are often indistinguishable in rapid-exchange conditions.[1][2] -
Synthetic Implication: Upon N-alkylation or N-protection, only one regioisomer is formed.[1][2] This contrasts sharply with 2-bromo-4-methylimidazole, which yields a mixture of 1,4- and 1,5-isomers that often require tedious chromatographic separation.[1]
Electronic Profile[1][2][6]
-
Basicity: The imidazole ring is amphoteric.[2][4] The 4,5-dimethyl groups exert a positive inductive effect (+I), theoretically increasing electron density.[1][3] However, the C2-bromo substituent is strongly electron-withdrawing (-I), significantly reducing the basicity of the N3 nitrogen compared to unsubstituted imidazole (pKa ~7.0).[1][3] The conjugate acid pKa is estimated to be in the range of 3.0–4.0.[4]
-
Acidity: The electron-withdrawing bromine increases the acidity of the N1-H proton, making it easier to deprotonate (
~12-13) for nucleophilic substitutions compared to non-halogenated imidazoles ( ~14.4).[1][2][5]
Physical Data Summary
| Property | Value / Description | Note |
| Formula | C | |
| MW | 175.03 g/mol | |
| Physical State | Solid | Crystalline powder |
| Solubility | DMSO, DMF, MeOH, EtOH | Poor in water and hexanes |
| LogP | ~1.6 - 1.9 | Lipophilic enough for cell permeability |
Synthetic Routes (Preparation)
The most robust method for accessing 2-bromo-4,5-dimethyl-1H-imidazole is the direct electrophilic bromination of commercially available 4,5-dimethylimidazole.[1][2]
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via attack of the imidazole nucleophile on the electrophilic bromine source.[4] Since positions 4 and 5 are blocked by methyl groups, substitution occurs exclusively at the C2 position.[3]
Reagent Selection[1][3][6][8][9]
-
Bromine (
): The classical method.[2][4][5] Effective but requires careful pH control (often NaOAc or NaOH buffer) to prevent hydrobromide salt formation which deactivates the ring.[3][4][5] -
N-Bromosuccinimide (NBS): The preferred modern method.[1][2][4][5] It provides a controlled release of
and is easier to handle.[2][4]
Protocol A: Synthesis via NBS
Objective: Preparation of 2-bromo-4,5-dimethyl-1H-imidazole on a 10g scale.
-
Dissolution: Charge a 250 mL round-bottom flask with 4,5-dimethylimidazole (10.0 g, 104 mmol) and anhydrous THF (100 mL) or DMF (for higher solubility).
-
Cooling: Cool the solution to 0°C using an ice bath to suppress exotherms.
-
Addition: Add N-Bromosuccinimide (NBS) (18.5 g, 104 mmol, 1.0 equiv) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2][4][5]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (DCM/MeOH gradient).
Reactivity Profile & Functionalization[1][3]
The scaffold offers three distinct vectors for chemical modification, which should be executed in a specific order to maximize yield.
Vector 1: Nitrogen Functionalization (N1)
Because of the acidic NH, this is the first site of modification.[3][4][5]
-
Alkylation: Reaction with alkyl halides (
) and base ( or NaH).[1][2][3][4][5] -
Protection: Essential before C2-coupling.[2] Common groups: SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butoxycarbonyl), or THP.[1][3][4][5]
Vector 2: C2-Functionalization (The Warhead)
The C2-Br bond is a versatile handle for forming C-C or C-N bonds.[1][2]
-
Suzuki-Miyaura Coupling: The most common application.[2] Couples with aryl/heteroaryl boronic acids.[2][4]
-
Catalysts:
, . -
Bases:
, , .
-
-
Buchwald-Hartwig Amination: Displacement of Br with amines to form 2-aminoimidazoles (guanidine mimetics).[1][2][4]
Vector 3: Lithium-Halogen Exchange
Treatment of the N-protected bromide with
-
Utility: Can be quenched with electrophiles (aldehydes, ketones,
) to introduce formyl, carbinol, or carboxyl groups at C2.[3]
Visualizations
Diagram 1: Symmetry and Reactivity Logic
This diagram illustrates the degenerate tautomerism that prevents regioisomer formation and maps the reactivity hotspots.[4]
Caption: The 4,5-dimethyl substitution creates a symmetric core where Tautomers A and B are chemically equivalent, ensuring single-product formation during N-alkylation.[1][3]
Diagram 2: Synthetic Workflow for Drug Discovery
A standard workflow for converting the scaffold into a bioactive molecule.[4]
Caption: Step-wise functionalization strategy. N-protection/alkylation is prioritized to enable efficient Palladium-catalyzed coupling at the C2 position.[1][2]
Detailed Experimental Protocol: Suzuki Coupling
Context: This protocol describes the coupling of N-protected 2-bromo-4,5-dimethylimidazole with a phenylboronic acid.
Reagents:
-
Substrate: 1-Boc-2-bromo-4,5-dimethylimidazole (1.0 equiv)[1][2]
-
Catalyst:
(5 mol%)[1][2][3][4][5] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[1][3][4][5]
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and palladium catalyst.[3]
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.
-
Monitoring: Check for disappearance of the bromide by LC-MS.
-
Work-up: Filter through a pad of Celite to remove Pd residues.[2][4] Dilute with EtOAc, wash with water, and purify via column chromatography.[3]
-
Deprotection (Optional): If the Boc group is not part of the final target, remove it using TFA/DCM (1:1) at room temperature.
Safety & Handling
-
Hazards: 2-Bromo-4,5-dimethyl-1H-imidazole is classified as an Irritant (H315, H319, H335) .[1][2] It causes skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas. Protect from light, as brominated heterocycles can discolor/degrade over time.[3][4]
References
-
National Center for Biotechnology Information. (2025).[2][4][5] PubChem Compound Summary for CID 7204878, 2-Bromo-4-methyl-1H-imidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[2][4][5] Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
-
Pedada, S.R., et al. (2013).[3][4] An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Bromo-4-methyl-1H-imidazole | C4H5BrN2 | CID 7204878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
